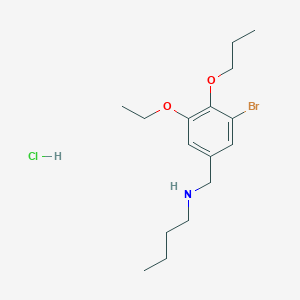![molecular formula C13H20N2O3 B4149287 2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B4149287.png)
2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide
Overview
Description
2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its phenoxy group attached to an acetamide moiety, with a hydroxymethylpropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide typically involves the following steps:
Formation of the phenoxyacetamide core: This can be achieved by reacting 4-hydroxybenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-(hydroxymethyl)phenoxyacetic acid.
Amination: The 4-(hydroxymethyl)phenoxyacetic acid is then reacted with 1-(hydroxymethyl)propylamine under acidic conditions to form the desired amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[4-({[1-(carboxymethyl)propyl]amino}methyl)phenoxy]acetamide.
Reduction: Formation of 2-[4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]ethylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting specific enzymes in cancer cells or modulating immune responses in inflammatory conditions.
Comparison with Similar Compounds
2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide can be compared with other phenoxyacetamides, such as:
2-[4-(aminomethyl)phenoxy]acetamide: Lacks the hydroxymethylpropyl group, resulting in different chemical properties and biological activities.
2-[4-(hydroxymethyl)phenoxy]acetamide:
2-[4-(methylamino)phenoxy]acetamide: Contains a methylamino group instead of the hydroxymethylpropylamino group, leading to variations in its mechanism of action and effectiveness in different applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-11(8-16)15-7-10-3-5-12(6-4-10)18-9-13(14)17/h3-6,11,15-16H,2,7-9H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCWNKPBMWAEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-BENZYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-CHLOROBENZAMIDE](/img/structure/B4149222.png)
![2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B4149238.png)


![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4149256.png)
![N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B4149270.png)
![N-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methyl]butan-1-amine;hydrochloride](/img/structure/B4149279.png)
![2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4149293.png)
![N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride](/img/structure/B4149294.png)
![2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4149297.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149307.png)
![N-[(3,5-dichloro-4-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B4149312.png)
![2-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4149325.png)

